N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Scientific Research Applications
Pharmacokinetics and Metabolism
Compounds structurally related to N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide have been studied for their pharmacokinetics and metabolism. For example, N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) has been investigated in rats and humans to understand its pharmacokinetics and metabolism, highlighting the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. Such studies are crucial for drug development as they provide insights into the behavior of potential therapeutic agents within biological systems (Martin et al., 1997).
Therapeutic Effects
Research on related compounds has explored their therapeutic effects, particularly in the context of cancer and neurological disorders. For instance, the use of dimethyl-triazeno-imidazole carboxamide (DTIC) in combination with other chemotherapeutic agents has been evaluated for treating malignant melanoma, demonstrating potential benefits in terms of response rates and disease control (Einhorn et al., 1973). These studies underscore the importance of evaluating compound efficacy in specific disease contexts, which could extend to this compound for similar or other therapeutic areas.
Drug Metabolism Studies
Metabolism studies, such as those on captan fungicide metabolism in humans, yielding biomarkers like tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxylic acid (TTCA), provide valuable information on how compounds are processed in the body. These insights can guide the development of safer and more effective drugs by understanding metabolic pathways and potential toxicities (Krieger & Thongsinthusak, 1993).
Mechanism of Action
Target of Action
The primary target of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential candidate for the development of new anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to downstream effects on cell wall integrity and function . This can potentially inhibit the growth and proliferation of mycobacteria, including Mycobacterium tuberculosis .
Result of Action
The inhibition of DprE1 and the subsequent disruption of arabinogalactan biosynthesis can lead to the death of mycobacteria, including Mycobacterium tuberculosis . This makes N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide a potential candidate for the development of new anti-tubercular drugs .
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-10-8-13-14(9-11(10)2)20-16(17-13)18-15(19)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLQJQYZVITVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.